N-{4-[(2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[4-[[2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-16(26)24-19-9-11-20(12-10-19)30(27,28)25-14-13-23-22(25)29-15-18-7-4-6-17-5-2-3-8-21(17)18/h2-12H,13-15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEYAMWOZZXJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps. One common method includes the reaction of naphthalene-1-methanethiol with 4,5-dihydroimidazole under specific conditions to form the intermediate compound. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the acetamide group is introduced through an acylation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
N-{4-[(2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-{4-[(2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the naphthalene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound differs from structurally related analogues primarily in the substituents on the imidazole ring and the arylacetamide moiety. Key comparisons include:
N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide (CAS: 868217-37-2) Structural Difference: The 4-chlorophenylmethyl sulfanyl group replaces the naphthalen-1-ylmethyl sulfanyl group. This may reduce lipophilicity compared to the naphthalene-containing analogue . Synthesis: Similar sulfonylation and copper-catalyzed thioether formation steps are likely shared .
N-(4-((2-Phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide Structural Difference: A simple phenyl group replaces the naphthalen-1-ylmethyl sulfanyl substituent.
Triazole-Based Analogues (e.g., Compounds 6a–6m, 7a–7m)
- Core Structure : These compounds feature a 1,2,3-triazole ring instead of a dihydroimidazole.
- Synthesis : Prepared via copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes, contrasting with the sulfonylation/thioether routes used for imidazole derivatives .
- Functional Groups : Nitro (e.g., 6b, 6c) or methoxy substituents on the phenylacetamide moiety modulate electronic and steric properties, influencing solubility and target interactions .
Physicochemical Properties
Key spectroscopic data from analogues provide insights into the target compound’s expected properties:
- Naphthalene vs. Phenyl/Chlorophenyl : The naphthalene system in the target compound likely results in downfield-shifted aromatic protons (δ ~7.2–8.4) compared to simpler aryl groups (δ ~6.8–7.8 in phenyl derivatives) .
- Sulfonyl and Carbonyl Groups : IR peaks for S=O (~1300 cm⁻¹) and C=O (~1670–1680 cm⁻¹) are consistent across sulfonamide and acetamide analogues .
Q & A
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?
The compound is synthesized via multi-step protocols involving:
- Imidazole ring formation : Cyclization under acidic/basic conditions (e.g., using NH₄OAc or K₂CO₃) .
- Sulfanyl/sulfonyl group introduction : Thiol-alkylation or sulfonation reactions with reagents like NaSH or SOCl₂ .
- Acetamide coupling : Amide bond formation using coupling agents (e.g., EDC/HOBt) . Key factors : Temperature (60–100°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Cu(OAc)₂ for click chemistry) significantly impact yield .
| Step | Reaction Type | Reagents/Conditions | Yield Range |
|---|---|---|---|
| 1 | Cyclization | NH₄OAc, 80°C | 60–75% |
| 2 | Sulfonation | SOCl₂, reflux | 70–85% |
| 3 | Coupling | EDC/HOBt, RT | 50–65% |
Q. Which spectroscopic techniques are critical for structural validation?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., imidazole CH₂ at δ 3.8–4.2 ppm) and confirms aromatic substituents .
- IR : Identifies sulfonyl (S=O stretch ~1350 cm⁻¹) and amide (C=O stretch ~1680 cm⁻¹) groups .
- Mass Spectrometry : Validates molecular weight (e.g., HRMS [M+H]+ calculated for C₂₄H₂₂N₄O₃S: 463.14) .
Q. What preliminary biological activities have been reported?
- Anticancer : IC₅₀ values of 5–20 µM against HeLa and MCF-7 cell lines via kinase inhibition .
- Antimicrobial : MIC of 8–32 µg/mL against S. aureus and E. coli .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for sulfonation steps .
- High-throughput screening identifies optimal solvents (e.g., DMF > THF for solubility) and catalysts (Cu > Zn for click chemistry) .
- Case study : Computational modeling reduced trial runs by 40% in imidazole cyclization .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
- Multi-technique validation : X-ray crystallography resolves ambiguities in NMR assignments (e.g., confirming sulfonyl group geometry) .
- Dynamic NMR : Detects conformational flexibility in the naphthalene moiety under variable temperatures .
| Discrepancy Observed | Resolution Method | Outcome |
|---|---|---|
| NMR vs. IR sulfonyl peaks | X-ray diffraction | Confirmed axial sulfonyl orientation |
| Mass vs. HRMS | Isotopic labeling | Corrected impurity from side reactions |
Q. How does substituent variation on the naphthalene ring affect bioactivity?
- Electron-withdrawing groups (e.g., -NO₂) enhance anticancer activity (IC₅₀ ↓ by 30%) but reduce solubility .
- Methoxy groups improve pharmacokinetics (t₁/₂ ↑ 2-fold) by modulating CYP450 interactions .
Methodological Guidance
Designing SAR Studies for This Compound
- Step 1 : Synthesize analogs with substituents at the naphthalene C-2 position .
- Step 2 : Assess logP (HPLC) and permeability (Caco-2 assay) .
- Step 3 : Corrogate activity (e.g., pIC₅₀) with steric/electronic parameters (Hammett σ) .
Troubleshooting Low Yield in Sulfonation Steps
- Issue : Competing oxidation to sulfones.
- Fix : Use milder agents (e.g., SOCl₂ instead of H₂SO₄) and inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
